An In-depth Technical Guide to 4-Methoxy-3-pyrrolin-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 4-Methoxy-3-pyrrolin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Methoxy-3-pyrrolin-2-one, a heterocyclic compound of interest in medicinal chemistry and natural product synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
4-Methoxy-3-pyrrolin-2-one is a stable, solid organic compound. Its key chemical and physical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Light yellow to brown solid or white to cream crystals/powder | [1] |
| Melting Point | 128.0 - 135.0 °C | [2] |
| Boiling Point (Predicted) | 349.6 ± 42.0 °C | [1] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1] |
| Storage Conditions | Sealed in dry, Room Temperature | [1][3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| Molecular Formula | C₅H₇NO₂ | [4] |
| Molecular Weight | 113.11 g/mol | [4] |
| CAS Number | 69778-83-2 | [4] |
| IUPAC Name | 4-methoxy-1,5-dihydro-2H-pyrrol-2-one | [3] |
| InChI | InChI=1S/C5H7NO2/c1-8-4-2-5(7)6-3-4/h2H,3H2,1H3,(H,6,7) | [4] |
| InChIKey | TXKQBYYDTLOLHA-UHFFFAOYSA-N | [4] |
| SMILES | COC1=CC(=O)NC1 | [2] |
Chemical Structure
The structure of 4-Methoxy-3-pyrrolin-2-one consists of a five-membered lactam ring (pyrrolin-2-one) with a methoxy group at the 4-position.
Caption: 2D Chemical Structure of 4-Methoxy-3-pyrrolin-2-one.
Spectral Data Analysis
Detailed spectral analysis is crucial for the identification and characterization of 4-Methoxy-3-pyrrolin-2-one. Below is a summary of expected spectral data.
Table 3: Predicted Spectral Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃), the methylene protons (-CH₂-), and the vinyl proton (=CH-). |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), the enol ether carbons (C=C-O), the methylene carbon (-CH₂-), and the methoxy carbon (-OCH₃). |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (amide), C=C stretching, and C-O stretching. |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ corresponding to the molecular weight, and characteristic fragmentation patterns. |
Note: Actual spectral data can be obtained from various chemical suppliers and databases.
Experimental Protocols
Caption: Retrosynthetic analysis for 4-Methoxy-3-pyrrolin-2-one.
Representative Synthetic Protocol:
A common method for the synthesis of substituted 3-pyrrolin-2-ones involves the cyclization of α,β-unsaturated γ-amino acids or their derivatives. A potential, though not experimentally verified for this specific compound, protocol could involve the following steps:
-
Synthesis of a suitable β-ketoester: This would serve as a key precursor.
-
Amination: Introduction of a nitrogen-containing group to form an enamine or a related intermediate.
-
Cyclization: An intramolecular condensation reaction to form the pyrrolinone ring.
-
Functional group modification: Introduction of the methoxy group at the 4-position, potentially via an enolate intermediate.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
Note: This is a generalized protocol and would require optimization and experimental validation for the synthesis of 4-Methoxy-3-pyrrolin-2-one.
Biological Activity and Research Workflow
The 4-methoxy-3-pyrrolin-2-one moiety is a known pharmacophore, notably present in the antibiotic althiomycin, which exhibits broad-spectrum antibacterial activity.[5] This suggests that 4-Methoxy-3-pyrrolin-2-one itself or its derivatives could possess interesting biological activities.
As specific signaling pathways for 4-Methoxy-3-pyrrolin-2-one are not yet elucidated, a logical workflow for investigating its biological potential is proposed below. This workflow is designed to guide researchers in the systematic evaluation of this and other novel chemical entities.
Caption: Proposed workflow for investigating the biological activity of 4-Methoxy-3-pyrrolin-2-one.
This systematic approach, starting from broad screening and moving towards specific target identification and in vivo validation, is essential for the successful development of new therapeutic agents.
Safety Information
4-Methoxy-3-pyrrolin-2-one is classified with the following hazard statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. dtb.bmj.com [dtb.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
